molecular formula C12H24O2 B1580832 Butyl 2-ethylhexanoate CAS No. 68443-63-0

Butyl 2-ethylhexanoate

Cat. No.: B1580832
CAS No.: 68443-63-0
M. Wt: 200.32 g/mol
InChI Key: USPADFUBVAGYOJ-UHFFFAOYSA-N
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Description

Butyl 2-ethylhexanoate is an organic compound with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.3178 g/mol . . This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-ethylhexanoate is typically synthesized through the esterification of 2-ethylhexanoic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction involves heating the mixture under reflux conditions, followed by washing, drying, and distillation to obtain the pure ester.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure maximum yield and purity. The product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-ethylhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-ethylhexanoic acid and butanol.

    Oxidation: Various carboxylic acids and alcohols.

    Substitution: Esters with different functional groups depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-ethylhexanoate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo selective hydrolysis and oxidation reactions makes it valuable in various industrial and research applications .

Properties

IUPAC Name

butyl 2-ethylhexanoate
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InChI

InChI=1S/C12H24O2/c1-4-7-9-11(6-3)12(13)14-10-8-5-2/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPADFUBVAGYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867627
Record name Hexanoic acid, 2-ethyl-, butyl ester
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid.
Record name Hexanoic acid, 2-ethyl-, butyl ester
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CAS No.

68443-63-0
Record name Hexanoic acid, 2-ethyl-, butyl ester
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Record name Hexanoic acid, 2-ethyl-, butyl ester
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Record name Hexanoic acid, 2-ethyl-, butyl ester
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Record name Hexanoic acid, 2-ethyl-, butyl ester
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Record name Butyl 2-ethylhexanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What microbial activity has been observed with Butyl 2-Ethylhexanoate?

A1: Research has identified a strain of Nocardia corynebacteroides capable of enantioselectively hydrolyzing this compound. [] This suggests the potential for utilizing specific microorganisms in biocatalytic processes involving this compound.

Q2: Have any marine microorganisms been found to interact with this compound?

A2: Interestingly, a study exploring actinomycetes in Arctic Ocean sediments discovered isolates with a high degree of 16S rDNA sequence similarity (99.5% to 99.9%) to this compound-hydrolyzing actinomycetes. [] This finding suggests the potential for these marine microorganisms to interact with and potentially metabolize this compound in their environment. This opens up avenues for investigating the ecological role of this compound and the potential for bioremediation applications.

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